molecular formula C12H21NO B3821295 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one CAS No. 3334-98-3

3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B3821295
CAS No.: 3334-98-3
M. Wt: 195.30 g/mol
InChI Key: RUPJSSMIJPRJDH-UHFFFAOYSA-N
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Description

Significance of Enaminone Scaffolds in Modern Organic Synthesis

Enaminone scaffolds are highly valued as building blocks in contemporary organic synthesis. researchgate.netorientjchem.org Their utility stems from their capacity to participate in a diverse range of chemical transformations, leading to the formation of carbocyclic, acyclic, and particularly, nitrogen-containing heterocyclic compounds like pyridines and pyrroles. researchgate.netresearchgate.net The enaminone structural motif is a key framework in numerous classes of compounds, including many with notable pharmacological properties. researchgate.netresearchgate.net

The versatility of enaminones is a direct result of the unique electronic properties conferred by their conjugated structure, which allows them to act as flexible precursors for a multitude of more complex molecules. rsc.org They are considered important intermediates in the synthesis of various organic and biological materials. researchgate.netresearchgate.net

Structural Characteristics and Fundamental Reactivity Principles of Enaminones

The fundamental structure of an enaminone consists of an electron-donating amino group and an electron-withdrawing carbonyl group connected by a carbon-carbon double bond (C=C). researchgate.netresearchgate.net This arrangement, often described as an amine-alkene-carbonyl conjugated system, results in a molecule with multiple reactive sites. researchgate.netresearchgate.net

This inherent duality allows enaminones to function as both nucleophiles and electrophiles. researchgate.netresearchgate.net The nitrogen atom's lone pair of electrons delocalizes through the double bond, increasing the electron density at the α-carbon (the carbon adjacent to the nitrogen) and making it nucleophilic. masterorganicchemistry.com Conversely, the carbonyl group withdraws electron density, rendering the β-carbon (the carbon adjacent to the carbonyl group) electrophilic. This push-pull electronic nature is the foundation of their broad reactivity and synthetic utility. researchgate.netmdpi.com

FeatureDescription
Core Structure A conjugated system comprising an amino group, a C=C double bond, and a carbonyl group. researchgate.netresearchgate.net
Key Functional Groups Electron-donating amino group (-NR₂), Electron-withdrawing carbonyl group (C=O). researchgate.net
Reactivity Possesses both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the β-carbon and carbonyl carbon) centers. researchgate.netmdpi.com
Tautomerism Can exist in keto-enamine and imine-enol tautomeric forms.

Position of 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one within the Dimedone-Derived Enaminone Class

This compound is a specific enaminone derived from the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with a primary amine, butylamine (B146782). ijcce.ac.irresearchgate.net Dimedone is a well-known and versatile cyclic 1,3-dicarbonyl compound frequently employed as a starting material in a wide range of organic reactions, including multi-component transformations. wisdomlib.orgresearchgate.net

The most common strategy for synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. researchgate.netresearchgate.netijcce.ac.ir In the case of this compound, one of the carbonyl groups of dimedone reacts with butylamine to form the corresponding enaminone. Enaminones derived from dimedone are valuable intermediates for synthesizing various fused heterocyclic systems, such as acridines and benzodiazepines. rsc.orgresearchgate.net

Precursor 1Precursor 2Resulting Compound ClassSpecific Example
Dimedone (a cyclic 1,3-diketone)Primary Amine (e.g., Butylamine)Dimedone-Derived EnaminoneThis compound

Overview of Research Trajectories and Academic Significance

The study of enaminones remains an active and productive area of chemical research. ijcce.ac.ir Scientific investigation is continually uncovering new synthetic methods and applications for these versatile compounds. Research trajectories in the field include the development of novel catalytic systems for their synthesis, exploration of their reactivity in unprecedented transformations, and their use in constructing molecules of biological and material interest. scilit.com

Recent advancements have focused on areas such as:

Site-selective C-H functionalization to introduce new substituents onto the enaminone core. rsc.org

Their application in multi-component reactions (MCRs) , where multiple starting materials are combined in a single step to create complex products efficiently. researchgate.net

Use as protecting groups for amines in the synthesis of peptides, demonstrating their utility in complex synthetic strategies. nih.gov

The academic significance of dimedone-derived enaminones like this compound lies in their role as accessible intermediates for the synthesis of diverse and often biologically active heterocyclic compounds. researchgate.net The reactivity of these substrates continues to be explored, leading to the discovery of new reaction pathways and the creation of novel molecular structures. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-4-5-6-13-10-7-11(14)9-12(2,3)8-10/h7,13H,4-6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPJSSMIJPRJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=O)CC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312906
Record name ST50979434
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Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3334-98-3
Record name NSC264030
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50979434
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Butylamino 5,5 Dimethylcyclohex 2 En 1 One and Analogous Derivatives

Direct Amination Pathways from 1,3-Cyclohexanediones

The most common and direct method for synthesizing 3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one involves the reaction of a 1,3-dicarbonyl compound, specifically 5,5-dimethyl-1,3-cyclohexanedione (dimedone), with a primary amine.

The condensation of 5,5-dimethyl-1,3-cyclohexanedione with primary aliphatic amines, such as butylamine (B146782), is a foundational method for producing the corresponding β-enaminones. This reaction is typically carried out by refluxing equimolar amounts of the reactants in a solvent like toluene, often with the use of a Dean-Stark trap to remove the water formed during the reaction. While effective, the synthesis of enaminones from secondary amines is generally more challenging than from primary amines. mdpi.org

A simple procedure involves stirring the 1,3-dicarbonyl compound and the primary amine in ethanol (B145695) at room temperature. Although this method can take several days for the reaction to complete, it offers a straightforward approach without the need for a catalyst. ijcce.ac.ir The general reaction can be summarized as follows:

Reactants: 5,5-dimethyl-1,3-cyclohexanedione and Butylamine

Product: this compound

Byproduct: Water

Reactant 1Reactant 2SolventConditionsProduct Yield
5,5-dimethyl-1,3-cyclohexanedioneButylamineTolueneReflux with Dean-Stark trapGood
5,5-dimethyl-1,3-cyclohexanedioneButylamineEthanolRoom Temperature (2-3 days)High

To improve reaction times and yields, various catalysts have been employed for the synthesis of β-enaminones. These catalysts facilitate the condensation reaction, making the process more efficient.

Catalysts such as formic acid have been shown to be highly effective, mild, and environmentally friendly for the synthesis of β-enaminones. researchgate.net The reaction proceeds smoothly in methanol, resulting in near-quantitative yields in short reaction times. researchgate.net Another efficient catalyst is propylphosphonic anhydride (B1165640) (T3P®), particularly under microwave irradiation and solvent-free conditions, which provides excellent yields rapidly. researchgate.net

Gold(I)/Silver(I) complexes, specifically [(PPh3)AuCl]/AgOTf, have also been developed as effective catalysts for the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions at room temperature. nih.gov This method is advantageous due to its mild reaction conditions and ease of manipulation. nih.gov

CatalystConditionsAdvantages
Formic acidMethanolLow-cost, mild, eco-friendly, high efficiency
Propylphosphonic anhydride (T3P®)Microwave, solvent-freeRapid reaction, excellent yields
[(PPh3)AuCl]/AgOTfSolvent-free, room temperatureMild conditions, easy manipulation

Indirect Synthetic Routes and Precursor Modifications

Besides direct condensation, this compound and its analogs can be synthesized through indirect methods, such as modifying existing enaminones or through multi-component reactions.

Transamination is a chemical reaction that involves the transfer of an amino group from one molecule to another. wikipedia.orgpharmaguideline.com In the context of enaminones, this can involve the substitution of an existing amino group with a different one. For instance, an enaminone with a different aryl or alkylamino group can be reacted with butylamine to yield this compound. This process is particularly useful for diversifying the structure of enaminones. The reaction of 3-arylamino-5,5-dimethylcyclohex-2-en-1-one with nucleophiles like hydroxylamine (B1172632) has been studied, demonstrating the potential for trans-amination type reactions. researchgate.net

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. fu-berlin.decaltech.edu While specific MCRs for the direct synthesis of this compound are not extensively detailed, related structures can be accessed through these methods. For example, a one-pot reaction between polyfluoroalkylated 3-oxo esters, methyl ketones, and primary alkyl amines has been reported to efficiently produce 3-alkylamino-5-hydroxy-5-polyfluoroalkylcyclohex-2-en-1-ones. researchgate.net These reactions highlight the potential for creating complex enaminone structures in a single, efficient step.

Modern Synthetic Techniques and Process Enhancements

Recent advancements in synthetic chemistry have introduced novel techniques that offer milder conditions, higher efficiency, and greater sustainability for the synthesis of enaminones. Photocatalysis represents one such modern approach. A photoredox and nickel catalytic system has been developed to synthesize enaminones from 3-bromochromones. nih.gov This light-mediated reaction proceeds under mild conditions and offers a new avenue for enaminone synthesis. nih.gov While not directly applied to the title compound, this methodology showcases the potential of modern techniques to revolutionize the synthesis of this important class of molecules.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced timeframes compared to conventional heating methods. sphinxsai.com The application of microwave irradiation to the synthesis of enaminones has proven to be a highly effective strategy, frequently allowing for solvent-free, catalyst-free, and support-free reaction conditions.

The synthesis of enaminones from β-dicarbonyl compounds and amines under microwave irradiation demonstrates the efficiency of this method. In a typical procedure, an equimolar mixture of the β-dicarbonyl compound and the amine is subjected to microwave irradiation. The reaction proceeds rapidly, with completion often observed within minutes, affording the desired enaminone in high purity and yield without the need for traditional purification methods like column chromatography.

Dicarbonyl CompoundAminePower (W)Time (min)Yield (%)
1,3-CyclohexanedioneBenzylamine180298
1,3-CyclohexanedioneAniline180495
AcetylacetoneBenzylamine180299
Ethyl AcetoacetateAniline180392

This table presents representative data for the microwave-assisted synthesis of various enaminones, illustrating the general reaction conditions and high yields achievable with this methodology. The synthesis of this compound would follow a similar protocol.

The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating of the reactants can significantly enhance the rate of the condensation reaction between the dicarbonyl compound and the amine, leading to the swift formation of the enaminone product.

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry have spurred the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free, or neat, reactions for the synthesis of enaminones are particularly attractive as they reduce waste, simplify work-up procedures, and are often more cost-effective. These reactions can be performed with or without a catalyst.

Under catalyst-free conditions, the direct condensation of dimedone with an amine can be achieved by heating the neat mixture at elevated temperatures. For instance, the reaction of various aromatic amines with dimedone under solvent and catalyst-free conditions at 120 °C has been shown to produce the corresponding β-enaminones in high yields and short reaction times. ajgreenchem.com

To enhance the efficiency of solvent-free synthesis, a variety of catalysts have been explored. These catalysts are often solid-supported or can be used in small quantities, further contributing to the green credentials of the methodology. Catalysts such as polyphosphoric acid supported on silica (B1680970) gel (PPA-SiO2), ferric (III) ammonium (B1175870) nitrate, and cobalt(II) chloride have been successfully employed. mdpi.comacgpubs.org These catalysts facilitate the condensation reaction, often allowing for lower reaction temperatures and even shorter reaction times compared to the uncatalyzed solvent-free approach. For example, the PPA-SiO2 catalyzed reaction between dimedone and various amines under solvent-free conditions at 70-80 °C provides excellent yields in a matter of minutes to a few hours. mdpi.com

AmineCatalystTemperature (°C)TimeYield (%)
AnilineNone12020 min94
4-ChloroanilineNone12030 min95
n-ButylaminePPA-SiO270-802.5 h87
BenzylaminePPA-SiO270-8030 min90
AnilineFe(OTf)3Room Temp10 min95
BenzylamineFerric NitrateRoom Temp15 min92

This table provides a comparative overview of different solvent-free methods for the synthesis of enaminones derived from dimedone, highlighting the influence of various catalysts on reaction conditions and yields.

These environmentally conscious methodologies not only offer practical advantages in terms of efficiency and simplicity but also align with the growing demand for sustainable practices in chemical synthesis. The elimination of solvents significantly reduces the environmental footprint of the synthetic process, making it a preferred route for the industrial production of this compound and its analogues.

Chemical Reactivity and Mechanistic Investigations of 3 Butylamino 5,5 Dimethylcyclohex 2 En 1 One

Nucleophilic and Electrophilic Activation Patterns

The reactivity of 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one is governed by the electronic properties of its conjugated enaminone system. This system allows the molecule to react with both electrophiles and nucleophiles, showcasing a dual activation pattern that is central to its synthetic utility. researchgate.net

The enaminone structure possesses multiple reactive sites. The enamine moiety (C=C-N) is electron-rich and acts as a nucleophile, while the enone portion (C=C-C=O) is electron-deficient and serves as an electrophile.

Nucleophilic Character : The primary site of nucleophilicity is the α-carbon (C-2) of the cyclohexene (B86901) ring. The lone pair of electrons on the nitrogen atom participates in resonance, increasing the electron density at this position. This makes the α-carbon susceptible to attack by a wide range of electrophiles.

Electrophilic Character : The molecule has two main electrophilic centers. The carbonyl carbon (C-1) is inherently electrophilic due to the polarization of the C=O bond. Additionally, the β-carbon (C-3) can act as an electrophile in conjugate addition reactions, driven by the electron-withdrawing effect of the carbonyl group.

This ambident nature allows for controlled reactions depending on the reagents and conditions used, enabling selective functionalization at different points in the molecule.

The butylamino group is not merely a substituent but plays a crucial role in activating the molecule and directing its reactivity. The nitrogen atom's lone pair is delocalized into the π-system of the cyclohexenone ring, a phenomenon central to the character of enamines.

This electron donation has two significant consequences:

Enhanced Nucleophilicity : It significantly increases the electron density at the α-carbon (C-2), making it a soft nucleophile. This is the key principle behind many of the carbon-carbon bond-forming reactions that enaminones undergo.

Activation of the System : The delocalization creates a highly polarized molecule, influencing the reactivity of the entire conjugated system. The resonance stabilization of the enamine structure makes it a more manageable and less harsh equivalent of an enolate ion in many synthetic applications. libretexts.org

The steric bulk of the n-butyl group can also play a role in the stereochemical outcome of certain reactions, although its electronic effect is the dominant factor in directing the regioselectivity of electrophilic attacks.

Derivatization and Functionalization Strategies

The dual reactivity of this compound opens up numerous pathways for its derivatization. These strategies allow for the introduction of new functional groups and the construction of more complex molecular architectures.

While the α-carbon is the primary nucleophilic site, reactions can also occur at the nitrogen atom, particularly acylation. Treatment of analogous β-enaminones with acylating agents like acid chlorides or anhydrides can lead to the formation of N-acyl derivatives. researchgate.netlibretexts.org This reaction proceeds through nucleophilic attack of the enamine on the acylating agent, followed by hydrolysis of the resulting iminium salt to yield a β-dicarbonyl compound. libretexts.org In some cases, under specific conditions, the nitrogen atom itself can be acylated, forming an enamide structure. For instance, studies on similar N-phenethyl enaminones have demonstrated selective acylation. arkat-usa.org

Table 1: Representative N-Acylation Reactions of Enaminone Analogs

Enaminone Substrate Acylating Agent Product Type Reference
3-Arylamino-5,5-dimethylcyclohex-2-en-1-one Acetic Anhydride (B1165640) N-Acetyl Derivative researchgate.net
N-Phenethyl Enaminones Carboxylic Acids / PPA N-Acyl Enaminone arkat-usa.org
General Ketone-derived Enamines Acid Halides β-Dicarbonyl (via hydrolysis) libretexts.org

The nucleophilicity of the α-carbon is exploited in a variety of essential C-C bond-forming reactions.

Michael Additions : As a soft nucleophile, the enamine functionality is an excellent donor for Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction, often referred to as the Stork enamine reaction, is a powerful method for forming 1,5-dicarbonyl compounds after hydrolysis of the intermediate. wikipedia.orgresearchgate.net The reaction involves the attack of the α-carbon of the enaminone onto the β-carbon of the Michael acceptor. youtube.com

Knoevenagel-type Condensations : The nucleophilic α-carbon can also react with other electrophiles such as aldehydes and ketones. This condensation reaction results in the formation of a new carbon-carbon bond at the C-2 position, leading to more complex, functionalized derivatives.

Studies on closely related 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones have shown reactions with carbon disulfide in the presence of a base, followed by methylation, to yield dithiocarboxylate esters at the C-2 position, demonstrating the high nucleophilicity of this site. researchgate.net

Table 2: Examples of C-C and C-Heteroatom Bond Formation at C-2

Reactant Electrophile Product Type Reference
Cyclohexanone (B45756) Enamine α,β-Unsaturated Ketone 1,5-Diketone (after hydrolysis) wikipedia.org
3-Arylamino-5,5-dimethylcyclohex-2-en-1-one Carbon Disulfide, then Dimethyl Sulfate Methyl Dithiocarboxylate researchgate.net
General Enamines Reactive Alkyl Halides α-Alkylated Ketone (after hydrolysis) libretexts.org

The enaminone scaffold is a valuable precursor for the synthesis of various heterocyclic systems through cycloaddition and annulation reactions. The multiple reactive sites allow for the construction of fused ring systems.

A prominent example is the synthesis of indazole derivatives. The reaction of analogous 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones with hydrazine (B178648) hydrate (B1144303) leads to cyclization, forming 4,5,6,7-tetrahydro-1H-indazole derivatives. researchgate.net This transformation involves the initial reaction of hydrazine with the carbonyl group, followed by an intramolecular cyclization and dehydration, effectively building a pyrazole (B372694) ring onto the cyclohexene frame.

Furthermore, reactions with other binucleophiles can yield different heterocycles. For instance, treatment with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) or oxadiazole derivatives, depending on the reaction conditions and the subsequent cyclization pathways. researchgate.net These reactions highlight the utility of this compound as a building block in medicinal and materials chemistry, where such heterocyclic cores are of significant interest. nih.govnih.gov

Table 3: Heterocycle Synthesis from Enaminone Analogs

Enaminone Substrate Reagent Resulting Heterocycle Reference
3-Arylamino-5,5-dimethylcyclohex-2-en-1-one Hydrazine Hydrate Tetrahydroindazole researchgate.net
3-Arylamino-5,5-dimethylcyclohex-2-en-1-one Hydroxylamine Dihydrobenzo[c] acs.orgrsc.orgorganic-chemistry.orgoxadiazole (after further steps) researchgate.net

Elucidation of Reaction Mechanisms

The chemical behavior of this compound is dictated by its unique electronic structure, characterized by a vinylogous amide system. This arrangement of a nitrogen atom conjugated with a carbonyl group through a carbon-carbon double bond results in a molecule with multiple reactive sites, capable of engaging with both electrophiles and nucleophiles. Understanding the intricate mechanisms of its transformations is crucial for harnessing its synthetic potential. Detailed mechanistic investigations, often combining computational modeling and experimental kinetic studies, provide profound insights into the factors governing the regioselectivity and stereoselectivity of its reactions.

Transition State Analysis for Key Transformations

Transition state analysis is a cornerstone of mechanistic chemistry, offering a theoretical lens through which the feasibility and pathways of chemical reactions can be scrutinized. For this compound, computational methods such as Density Functional Theory (DFT) are invaluable for modeling the high-energy transition states that are fleeting and experimentally unobservable. These analyses help to predict the outcomes of reactions by comparing the activation energies of competing pathways.

A significant aspect of the reactivity of this compound is its ambident nucleophilicity. The molecule can be deprotonated at the nitrogen atom to form an amide anion or at the alpha-carbon to yield an enolate. The subsequent reaction with an electrophile, such as an alkyl halide, can thus proceed via either N-alkylation or C-alkylation. Transition state calculations for these competing pathways are instrumental in predicting the reaction's regioselectivity under various conditions.

For instance, in the alkylation of the anion of the closely related 3-amino-5,5-dimethylcyclohex-2-enone, the choice between C- and N-alkylation is highly dependent on the reaction conditions. This suggests that the relative energies of the corresponding transition states are similarly influenced. Computational models can elucidate these dependencies.

Reaction PathwayCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)Solvent Model
N-Alkylation18.5N-CH₃: 2.15, Na-I: 2.80Tetrahydrofuran
C-Alkylation20.2Cα-CH₃: 2.25, Na-I: 2.78Tetrahydrofuran
N-Alkylation22.1N-CH₃: 2.18, Na-I: 2.95Dimethyl Sulfoxide
C-Alkylation19.8Cα-CH₃: 2.20, Na-I: 2.91Dimethyl Sulfoxide

This interactive table illustrates hypothetical data from a computational study. The activation energies and bond distances would be calculated using methods like DFT to predict the most likely reaction outcome under different solvent conditions.

These hypothetical data suggest that in a less polar solvent like tetrahydrofuran, N-alkylation is kinetically favored due to a lower activation energy barrier. Conversely, in a more polar, aprotic solvent such as dimethyl sulfoxide, the C-alkylation pathway might become more favorable. Such computational insights are critical for designing synthetic routes that yield the desired regioisomer.

Kinetic Studies on Reaction Pathways

Kinetic studies provide experimental data that complements the theoretical insights from transition state analysis. By measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), the rate law and activation parameters (enthalpy and entropy of activation) can be determined. This information is vital for understanding the sequence of elementary steps in a reaction mechanism.

For this compound, kinetic studies could be employed to investigate a variety of transformations, including its reaction with electrophiles, nucleophiles, and its participation in cycloaddition reactions. For example, the rate of its reaction with Michael acceptors could be monitored using techniques like UV-Vis spectroscopy or ¹H NMR spectroscopy to follow the disappearance of the starting material or the appearance of the product over time.

A hypothetical kinetic study on the Michael addition of this compound to methyl acrylate (B77674) could yield the following type of data, which would be used to determine the reaction order and rate constant.

ExperimentInitial [Enaminone] (mol/L)Initial [Methyl Acrylate] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.203.0 x 10⁻⁵

Rate = k [this compound] [Methyl Acrylate]

Further studies at different temperatures would allow for the construction of an Arrhenius plot to determine the activation energy of the reaction, providing deeper mechanistic insights into the formation of the carbon-carbon bond in this important transformation. While specific kinetic data for this compound is not extensively documented, the principles of these studies are fundamental to characterizing its reactivity.

Advanced Spectroscopic and Structural Elucidation Techniques for Enaminone Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular connectivity and stereochemistry.

Proton (¹H) NMR for Chemical Environment and Connectivity

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton and provides crucial information about the connectivity of the molecule. The characteristic signals in the spectrum correspond to the various proton groups within the molecule.

The protons of the two methyl groups at the C5 position are expected to appear as a singlet, typically in the upfield region of the spectrum. The methylene (B1212753) protons of the cyclohexene (B86901) ring at C4 and C6 would likely appear as distinct singlets or multiplets, depending on their chemical and magnetic equivalence. The vinyl proton at the C2 position is expected to resonate in the olefinic region of the spectrum.

The protons of the butylamino substituent will also exhibit characteristic signals. The N-H proton typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methylene protons of the butyl group adjacent to the nitrogen atom will be deshielded and appear at a lower field compared to the other methylene protons further down the chain. The terminal methyl group of the butyl chain will resonate as a triplet in the upfield region.

A hypothetical ¹H NMR data table for this compound is presented below based on typical chemical shift values for similar structures.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C5-(CH₃)₂~1.0-1.2s-
C4-H₂~2.2-2.4s-
C6-H₂~2.4-2.6s-
C2-H~5.0-5.5s-
N-H~8.0-9.0br s-
N-CH₂-~3.1-3.3t~7.0
-CH₂-CH₂-~1.5-1.7m-
-CH₂-CH₃~1.3-1.5m-
-CH₂-CH₃~0.9-1.0t~7.0

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for a complete carbon count and an understanding of the hybridization and chemical environment of each carbon.

The carbonyl carbon (C1) is expected to be the most downfield signal in the spectrum. The olefinic carbons (C2 and C3) will also resonate at a relatively low field, with the C3 carbon, being attached to the nitrogen atom, appearing further downfield than the C2 carbon. The quaternary carbon at C5 will have a characteristic chemical shift, as will the methyl carbons attached to it. The methylene carbons of the cyclohexene ring (C4 and C6) and the butyl chain will appear in the aliphatic region of the spectrum.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

Carbon Assignment Chemical Shift (δ, ppm)
C1 (C=O)~195-200
C3 (C-N)~160-165
C2 (C=C)~95-100
C5 (C(CH₃)₂)~30-35
C4 (CH₂)~40-45
C6 (CH₂)~50-55
C5-(CH₃)₂~25-30
N-CH₂-~40-45
-CH₂-CH₂-~30-35
-CH₂-CH₃~18-22
-CH₂-CH₃~12-15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structures

For a comprehensive structural elucidation, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity between adjacent protons. For instance, it would show correlations between the methylene protons of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the entire molecular framework. For example, HMBC would show correlations from the C5-methyl protons to the C5 quaternary carbon and the C4 and C6 methylene carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this relatively rigid structure, it can confirm stereochemical details.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Characteristic Band Analysis

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent bands are expected to be:

N-H Stretch: A medium to strong band in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the methyl and methylene groups.

C=O Stretch: A strong, sharp absorption band around 1640-1660 cm⁻¹, indicative of a conjugated ketone. The conjugation with the enamine system typically lowers the frequency compared to a simple cyclohexenone.

C=C Stretch: A medium to strong band in the 1550-1620 cm⁻¹ region, corresponding to the carbon-carbon double bond of the enaminone system.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is presented in the table below.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch3200-3400Medium-Strong
Aliphatic C-H Stretch2850-3000Medium-Strong
C=O Stretch (conjugated)1640-1660Strong
C=C Stretch1550-1620Medium-Strong
C-N Stretch1250-1350Medium

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. This often means that non-polar or symmetric bonds that are weak in the IR spectrum will show strong signals in the Raman spectrum.

For this compound, the C=C double bond, being a relatively symmetric and polarizable bond, is expected to show a strong Raman signal. The C-C single bonds of the cyclohexane (B81311) ring and the butyl chain would also be more prominent in the Raman spectrum compared to the IR spectrum. The C=O stretch will also be present but may be weaker than in the IR spectrum. This complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound without causing significant fragmentation. In positive ion mode, the basic nitrogen atom in the butylamino group is readily protonated.

For this compound, with a molecular formula of C₁₂H₂₁NO and a monoisotopic mass of approximately 195.16 Da, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. This molecular ion peak would be detected at a mass-to-charge ratio (m/z) of approximately 196.17. The detection of this intact protonated molecule confirms the molecular weight of the compound. researchgate.netd-nb.info Depending on the analytical conditions, adducts with other cations, such as sodium [M+Na]⁺ (m/z ≈ 218.15) or potassium [M+K]⁺ (m/z ≈ 234.12), might also be observed. uva.nl

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. mdpi.comgcms.cz For this compound, HRMS can distinguish its molecular formula from other possible formulas with the same nominal mass.

The calculated exact mass of the protonated molecule [C₁₂H₂₂NO]⁺ is 196.1701 Da. An HRMS measurement provides an experimental value that can be compared to this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental formula C₁₂H₂₁NO with high confidence. ruc.dk

Tandem mass spectrometry (MS/MS) experiments using HRMS can also reveal characteristic fragmentation patterns. nih.govmdpi.com For the [M+H]⁺ ion of this compound, common fragmentation pathways could include the loss of the butyl group as butene (C₄H₈, 56 Da) or the cleavage of the butyl chain at various points.

Table 2: HRMS Data for the Protonated Molecular Ion of this compound

Ion FormulaCalculated Exact Mass (Da)Hypothetical Measured Mass (Da)Mass Difference (ppm)
[C₁₂H₂₂NO]⁺196.1701196.17052.04

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

In the crystal lattice, molecules are likely to assemble into higher-order structures through weaker intermolecular interactions. mdpi.com A probable interaction is the formation of centrosymmetric dimers or chains via intermolecular C-H···O hydrogen bonds. mdpi.com These bonds could involve hydrogen atoms from the butyl chain or the cyclohexene ring interacting with the carbonyl oxygen of an adjacent molecule. The packing of these assemblies would then be governed by weaker van der Waals forces, particularly between the aliphatic butyl and dimethylcyclohexyl moieties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), where red spots highlight contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds. researchgate.net

For this compound, the Hirshfeld surface would visually confirm the key interaction points. A two-dimensional "fingerprint plot" can be generated from this surface, which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each type of interaction. researchgate.net Given the molecule's structure, the dominant interactions are expected to be:

H···H contacts: Arising from the numerous hydrogen atoms on the butyl and dimethylcyclohexyl groups, these would likely constitute the largest percentage of the surface area. nih.gov

O···H/H···O contacts: These represent the crucial N-H···O and C-H···O hydrogen bonds that direct the crystal packing.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)Description
H···H~45-55%Van der Waals interactions between aliphatic hydrogen atoms.
O···H~25-35%Represents intermolecular C-H···O hydrogen bonds.
C···H~8-15%Van der Waals interactions between carbon and hydrogen atoms.
N···H~1-5%Represents intermolecular N-H···O hydrogen bonds.
Other<5%Minor contributions from other contact types (e.g., C···C, C···O).

Computational and Theoretical Chemistry Investigations of 3 Butylamino 5,5 Dimethylcyclohex 2 En 1 One

Quantum Chemical Calculations (e.g., DFT, HF, M062X)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of accuracy and computational cost, making it suitable for calculating the properties of medium-sized organic molecules like enaminones. bohrium.com

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.orgscm.com This optimized structure represents the most stable, or equilibrium, geometry of the molecule. For a flexible molecule like 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one, this process also involves exploring the conformational energy landscape to identify various stable conformers and the energy barriers between them.

The structure of the core 5,5-dimethylcyclohex-2-en-1-one ring and the attached butylamino side chain can be analyzed. The cyclohexenone ring typically adopts a distorted half-chair conformation. researchgate.net The butyl chain, with its rotatable single bonds, can exist in several conformations (e.g., anti, gauche), leading to different molecular shapes and energies. Theoretical studies on the parent compound, 3-amino-5,5-dimethylcyclohex-2-en-1-one, using DFT (B3LYP/6-31+G(d,p)) and HF methods have been performed to determine its optimized bond lengths and angles. bohrium.com These calculated parameters can be compared with experimental data, often from X-ray crystallography, to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for 3-amino-5,5-dimethylcyclohex-2-en-1-one (Analogue) (Data sourced from a computational study using the B3LYP method) bohrium.com

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC1-C21.45
Bond LengthC2=C31.37
Bond LengthC3-N1.34
Bond LengthC1=O1.25
Bond AngleC1-C2-C3120.5
Bond AngleC2-C3-N125.8
Bond AngleO-C1-C6121.3

Note: Atom numbering is based on the standard IUPAC convention for the cyclohexenone ring.

The exploration of the conformational energy landscape would involve systematically rotating the bonds in the butyl group (C-N, C-C) and calculating the energy of each resulting conformer to identify the global minimum energy structure.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

For enaminones, the electronic structure is characterized by a conjugated system involving the lone pair on the nitrogen atom, the C=C double bond, and the C=O carbonyl group (N-C=C-C=O). This delocalization of electrons significantly influences the energies and shapes of the frontier orbitals. Computational studies on 3-amino-5,5-dimethylcyclohex-2-en-1-one have determined the HOMO and LUMO energy values, showing that a significant charge transfer can occur within the molecule. bohrium.com The HOMO is typically localized over the enamine part of the molecule, while the LUMO is concentrated around the carbonyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Frontier Molecular Orbital Energies for 3-amino-5,5-dimethylcyclohex-2-en-1-one (Analogue) (Data sourced from a DFT/B3LYP/6-31+G(d,p) calculation) bohrium.com

OrbitalEnergy (eV)
HOMO-5.98
LUMO-1.54
HOMO-LUMO Gap4.44

These calculations help in understanding the molecule's reactivity. For instance, the nucleophilic character of the HOMO suggests that the molecule will likely react with electrophiles at the nitrogen or the α-carbon atom. bohrium.com

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. Vibrational frequencies (from FT-IR and Raman spectroscopy) and NMR chemical shifts are two such properties that can be calculated with good accuracy.

Vibrational Wavenumbers: DFT calculations can predict the vibrational modes of a molecule. aps.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. A detailed study on 3-amino-5,5-dimethylcyclohex-2-en-1-one successfully correlated the calculated vibrational frequencies with experimental FT-IR and FT-Raman spectra, allowing for a complete assignment of the observed spectral bands. bohrium.com Key vibrational modes for this class of compounds include the N-H stretching, C=O stretching, and C=C stretching vibrations.

Table 3: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for Key Modes of 3-amino-5,5-dimethylcyclohex-2-en-1-one (Analogue) bohrium.com

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (Scaled)
N-H Asymmetric Stretch342134223438
N-H Symmetric Stretch331433153329
C=O Stretch160216031610
C=C Stretch157015711575

NMR Chemical Shifts: The prediction of NMR chemical shifts is another powerful application of DFT. aps.org The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the magnetic shielding tensors of nuclei in a molecule. nih.govaps.org From these tensors, the isotropic chemical shifts can be determined and compared to experimental values, typically referenced against a standard like tetramethylsilane (B1202638) (TMS). Calculations for 3-amino-5,5-dimethylcyclohex-2-en-1-one have shown good agreement between the predicted and experimental ¹H and ¹³C NMR chemical shifts. bohrium.com

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for 3-amino-5,5-dimethylcyclohex-2-en-1-one (Analogue) bohrium.com

Carbon AtomExperimental (DMSO)Calculated (Gas Phase)
C=O195.1194.8
C-NH₂162.8162.5
=CH98.297.9
C(CH₃)₂49.649.3
CH₂ (adjacent to C=O)45.345.0
CH₂ (adjacent to C(CH₃)₂)32.532.2
CH₃28.428.1

Molecular Modeling for Reaction Mechanism Elucidation

Beyond static molecular properties, computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. This involves mapping the entire reaction pathway from reactants to products, including the identification of high-energy transition states. While specific mechanistic studies for reactions involving this compound were not identified in the literature search, the standard computational methodologies for such investigations are well-established. These methods are frequently applied to understand the synthesis and reactivity of enaminones. wpmucdn.comresearchgate.net

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path of a reaction. Locating the TS is crucial for understanding the reaction mechanism. Computational algorithms can search for these structures, which are then confirmed by a vibrational frequency analysis showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, and transition state are identified, the Intrinsic Reaction Coordinate (IRC) method can be used to map the reaction pathway. An IRC calculation follows the steepest descent path from the transition state down to the reactants on one side and the products on the other, confirming that the located TS correctly connects the intended species. This provides a detailed map of the geometric changes that occur as the reaction progresses.

With the energies of the reactants and the transition state established, the activation energy, or energy barrier (Ea), for the reaction can be calculated as the difference between their energies. This barrier is a primary determinant of the reaction rate.

Using Transition State Theory (TST), the calculated energy barrier can be used to estimate the reaction rate constant (k). TST provides a framework for relating macroscopic kinetic parameters to the microscopic properties of the reacting molecules calculated computationally. These theoretical rate constants can then be compared with experimental kinetic data to validate the proposed reaction mechanism. Such calculations could be applied, for example, to model the formation of this compound from dimedone and butylamine (B146782) or to study its subsequent reactions, such as cyclization or substitution. researchgate.net

Exploration of Specific Electronic and Optical Properties

Nonlinear Optical (NLO) Property Assessment

The nonlinear optical (NLO) properties of this compound are a subject of significant interest in computational and theoretical chemistry. This interest stems from its molecular architecture, which is characteristic of a push-pull chromophore. In such systems, an electron-donating group (the butylamino moiety) is conjugated with an electron-accepting group (the carbonyl function) through a π-electron bridge (the enone system). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, a key prerequisite for significant NLO activity. researchgate.net

Computational investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO response of this and related enaminone compounds. researchgate.netresearchgate.net These studies typically focus on the calculation of the first hyperpolarizability (β), a molecular property that quantifies the second-order NLO response. A large value of β indicates a strong potential for applications in technologies such as second-harmonic generation (SHG). rsc.orgmetu.edu.tr

The analysis of frontier molecular orbitals (HOMO and LUMO) is a common computational approach to gain insight into the ICT characteristics. researchgate.net For push-pull enaminones, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting region. The energy gap between these orbitals is a critical parameter influencing the NLO response. nih.gov

Table 1: Representative Calculated NLO Properties for a Push-Pull Enaminone System

ParameterCalculated ValueComputational Method
Dipole Moment (μ)5.6 DDFT/B3LYP/6-311++G(d,p)
Average Polarizability (α)3.5 x 10-23 esuDFT/B3LYP/6-311++G(d,p)
First Hyperpolarizability (β)2.8 x 10-28 esuDFT/B3LYP/6-311++G(d,p)
HOMO-LUMO Energy Gap (ΔE)4.2 eVTD-DFT/B3LYP/6-311++G(d,p)

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful computational tool to investigate the dynamic behavior of this compound at the atomic level. While specific MD studies on this exact compound are not extensively documented, the methodology is highly applicable for exploring several key aspects of its molecular behavior, particularly tautomerism and conformational dynamics.

Enaminones can exist in different tautomeric forms, and understanding the equilibrium and interconversion between these forms is crucial as it can significantly affect their chemical and physical properties. researchgate.net MD simulations, often in conjunction with quantum mechanical calculations, can be employed to study the relative stabilities of the possible tautomers of this compound in various environments, such as in the gas phase or in different solvents. ruc.dknih.gov These simulations can provide insights into the role of intramolecular and intermolecular hydrogen bonding in stabilizing specific tautomeric forms. researchgate.net

For instance, Car-Parrinello MD calculations have been used for other enaminones to confirm the stability of certain tautomers. researchgate.netruc.dk Replica-exchange molecular dynamics (REMD) is another advanced simulation technique that could be applied to explore the conformational landscape of this compound more efficiently. researchgate.net Such studies would provide a detailed picture of the molecule's dynamic nature, complementing the static information obtained from quantum chemical calculations.

Applications As a Synthetic Building Block and Chemical Intermediate

Precursor in Complex Organic Molecule Synthesis

The inherent reactivity of 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one, derived from the ambident nucleophilic and electrophilic nature of the enaminone system, makes it an ideal starting point for the synthesis of complex molecular frameworks.

Construction of Polycyclic and Spirocyclic Frameworks

The rigid cyclohexenone core of this compound serves as an excellent template for the construction of fused and spirocyclic ring systems, which are prevalent in many biologically active compounds and approved drugs. nih.govrsc.org The strategic placement of functional groups allows for sequential cyclization reactions to build molecular complexity.

Derivatives of the core dimedone structure are frequently employed in multicomponent reactions to generate spirocyclic heterocycles. For instance, the reaction of dimedone with aldehydes and other reagents can lead to the formation of spiro pyrans and bis-benzo[b]pyrans. researchgate.net A key strategy involves the Parham cyclization, where the mono-ketal of a related cyclohexane-1,3-dione can be reacted with 1-bromo-2-(2-bromoethyl)benzene (B87193) to furnish a spiro[ nasa.govbenzopyran-1,1′-cyclohexane] framework in a one-pot reaction. rsc.org This highlights the utility of the cyclohexanone (B45756) core in creating intricate three-dimensional structures.

Furthermore, three-component reactions utilizing amino acids, ketones (such as N-substituted-4-piperidones), and isocyanides have been developed to produce novel spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds. nih.gov These methods demonstrate the modularity and efficiency of using cyclic ketone derivatives to access complex spirocyclic systems.

Role in the Synthesis of Peptidomimetic Scaffolds (e.g., Enol-Ugi Adducts)

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved pharmacological properties, such as enhanced stability and oral bioavailability. The enaminone moiety is a key component in the synthesis of these structures, particularly through isocyanide-based multicomponent reactions like the Enol-Ugi condensation.

In this reaction, the enol tautomer of the enaminone serves as the acidic component, reacting with an aldehyde, an amine, and an isocyanide in a one-pot process. This condensation efficiently generates highly substituted β-enamine peptidomimetics. The use of enols derived from dimedone or related cyclic ketones leads to the formation of conformationally constrained peptidomimetic scaffolds. These rigid structures are valuable in drug discovery as they can present appended functional groups in well-defined spatial orientations for optimal interaction with biological targets.

Research has demonstrated that amide-stabilized enols, such as those derived from 2-(hydroxy(phenylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, react with aldehydes, amines, and isocyanides to yield the expected enamine adducts, confirming the utility of this scaffold in Enol-Ugi reactions.

Reactants (Enol-Ugi Condensation)Product TypeSignificance
Enol (from dimedone derivative), Aldehyde, Amine, Isocyanideβ-Enamine PeptidomimeticGenerates complex, conformationally restricted peptide mimics in a single step.
Amide-stabilized Enol, Aldehyde, Amine, IsocyanideEnamine AdductConfirms the versatility of the reaction for preparing diverse peptidomimetic structures.

Intermediate in the Synthesis of Natural Product Analogs

Natural products provide a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges. The use of versatile building blocks like this compound allows for the efficient synthesis of natural product analogs, which can retain or even improve upon the biological activity of the parent compound while being more accessible synthetically.

The dimedone core is a recognized starting material in the total synthesis of natural products. For example, 2,2-dimethylcyclohexane-1,3-dione, a direct precursor, was utilized in the total synthesis of the complex alkaloid (−)-citrinadin A. nih.gov This demonstrates the value of this cyclic dione (B5365651) framework in constructing the intricate skeletons of natural products.

Additionally, enaminone intermediates have been applied in the synthesis of analogs of natural products like the indole (B1671886) alkaloid dipodazine. bohrium.com Furthermore, dimedone-coupled 2,3-dihydrofuran (B140613) derivatives have been synthesized as potential inhibitors of the Staphylococcal Thioredoxin Reductase enzyme, showcasing the role of this scaffold in creating analogs that target specific biological pathways. nih.govacs.org

Development of Functional Materials and Precursors (Non-biological)

The reactivity of the enaminone functional group extends beyond biological applications into the realm of materials science. The ability of enaminones to undergo polymerization and form stable, conjugated systems makes them attractive precursors for novel functional materials.

Transaminative amino-enaminone polymerization is a key method used to create polyenaminones. mdpi.com In this process, bis-enaminones derived from cyclohexanediones are reacted with various diamines in a step-growth polymerization. mdpi.comnih.gov The resulting polyenaminones are typically insoluble polymers that exhibit useful material properties. mdpi.comuni-lj.si

These polymers possess a conjugated push-pull system, which allows them to absorb UV and visible light, making them candidates for UV-shielding applications. uni-lj.si They also demonstrate film-forming properties and redox activity. mdpi.commdpi.com The electrochemical properties of polyenaminones have led to their investigation as promising scaffolds for the development of materials for sustainable energy storage devices. mdpi.commdpi.com The enaminone structure has also been utilized in the synthesis of novel disperse azo dyes for coloring polyester (B1180765) fabrics. mdpi.com

Polymer TypeMonomersKey PropertiesPotential Applications
PolyenaminoneBis-enaminone (from cyclohexanedione), DiamineUV/Vis absorption, Film-forming, Redox activity, Thermal stabilityOptical devices, Optoelectronics, Energy storage, UV-shielding coatings
Azo Disperse DyeEnaminone derivative, Diazonium saltBright coloration, Good fastness on polyesterTextile dyeing

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The modular and convergent nature of multicomponent reactions involving enaminones makes this compound an excellent building block for DOS.

The Enol-Ugi reaction described previously (Section 6.1.2) is a prime example of a DOS-compatible transformation. By systematically varying the three other inputs—the aldehyde, the amine, and the isocyanide—a large and diverse library of peptidomimetic scaffolds can be rapidly synthesized from a single enaminone precursor. This modularity allows for the exploration of vast regions of chemical space to identify molecules with desired biological activities.

This library-friendly approach has been successfully applied to generate novel heterocyclic scaffolds. For example, a three-component reaction using amino acids, cyclic ketones, and isocyanides was employed to create a library of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine heterocycles. nih.gov This highlights how the core structure of the target compound can be integrated into DOS workflows to produce distinct classes of molecules with potential biological relevance. The ability to generate diverse sets of molecular probes and drug-like molecules economically and in a few steps is a cornerstone of modern drug discovery. nih.govnih.gov

Conclusion and Future Research Directions

Current State of Knowledge and Research Gaps

Enaminones, characterized by an amino group conjugated to a carbonyl through a C=C double bond, are well-established as versatile intermediates in organic synthesis. ijnc.irmdpi.com Their synthesis is straightforward, often involving the condensation of a β-dicarbonyl compound, such as 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), with a primary amine like n-butylamine. researchgate.netresearchgate.net The resulting 3-(butylamino)-5,5-dimethylcyclohex-2-en-1-one possesses both nucleophilic and electrophilic sites, rendering it a valuable precursor for constructing a variety of heterocyclic compounds. orientjchem.orgrsc.org

Despite this foundational knowledge, significant research gaps persist. While the synthesis of related aryl-substituted enaminones is well-documented, researchgate.net detailed studies on the specific reactivity and kinetic profile of the n-butyl derivative are less common. The majority of the existing literature focuses on the broader class of enaminones, leaving the unique properties imparted by the flexible, aliphatic butyl group relatively unexplored. Furthermore, while the potential for biological activity in enaminones is recognized, mdpi.comacs.org specific investigations into the pharmacological profile of this compound are scarce.

Emerging Synthetic Methodologies for Butylamino-cyclohexenone Derivatives

Traditional synthesis often involves refluxing in solvents like xylene or methanol. researchgate.netresearchgate.net However, modern synthetic chemistry is increasingly focused on efficiency and sustainability. Emerging methodologies that are applicable to the synthesis of butylamino-cyclohexenone derivatives include:

Catalytic Solvent-Free Synthesis: The use of solid acid catalysts like PPA-SiO2 or zeolites (ZSM-5) allows for efficient, solvent-free condensation of β-dicarbonyls and amines. mdpi.comresearchgate.net These methods offer advantages such as high yields, reduced reaction times, and easier work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the formation of enaminones, providing a rapid and efficient alternative to conventional heating.

Transition-Metal-Catalyzed C-H Functionalization: A significant advancement in the chemistry of enaminones is the use of transition-metal catalysis to achieve site-selective C-H activation and annulation. rsc.org This powerful strategy opens up new avenues for creating complex polycyclic and heterocyclic structures from simple enaminone precursors.

These modern techniques represent a significant step forward, enabling more environmentally benign and atom-economical routes to this important class of compounds.

Advanced Characterization and Computational Techniques for Comprehensive Analysis

The structural elucidation of this compound and its derivatives relies on a suite of spectroscopic and analytical techniques.

Spectroscopic Methods: Standard characterization involves Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR: Key signals for related compounds like 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone include singlets for the gem-dimethyl protons (~1.1 ppm) and the methylene (B1212753) protons of the cyclohexene (B86901) ring (~2.3 ppm). researchgate.net The vinyl proton and NH proton would also show characteristic shifts.

¹³C NMR: The spectrum would be distinguished by signals for the carbonyl carbon, the vinylic carbons, and the carbons of the butyl group.

IR Spectroscopy: A strong absorption band for the C=O group and characteristic bands for the C=C and N-H bonds are expected. researchgate.net

Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and conformation. For similar cyclic enaminones, studies have revealed details about bond lengths, angles, and intermolecular interactions, such as hydrogen bonding, which governs the supramolecular assembly in the solid state. researchgate.netnih.gov

Computational Analysis: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structural and electronic properties of enaminones. ijnc.irresearchgate.net These computational methods allow for:

Geometry Optimization: Predicting the most stable molecular conformation. mdpi.com

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data. mdpi.com

Reactivity Analysis: Mapping molecular electrostatic potential and analyzing frontier molecular orbitals to predict sites of electrophilic and nucleophilic attack. researchgate.net

These advanced techniques provide a deeper insight into the molecule's properties beyond simple structural confirmation.

Table 1: Typical Spectroscopic Data for Enaminone Structures
TechniqueKey FeatureTypical Chemical Shift/Wavenumber
¹H NMRgem-Dimethyl Protons (s)~1.1 ppm
¹H NMRRing CH₂ Protons (s)~2.3 ppm
¹³C NMRCarbonyl Carbon (C=O)~197 ppm
¹³C NMRVinylic Carbon (C=C-N)~160 ppm
IRCarbonyl Stretch (C=O)~1660 cm⁻¹
IRVinylic Stretch (C=C)~1600 cm⁻¹

Prospects for Novel Chemical Applications and Further Derivatization Studies

The future of research on this compound is rich with possibilities, primarily centered on its use as a synthetic building block.

Synthesis of Heterocycles: Enaminones are well-known precursors to a wide array of nitrogen-containing heterocycles. Future work could focus on using the title compound to synthesize novel:

Quinolines and Acridines: Important scaffolds in medicinal chemistry. mdpi.comresearchgate.net

Pyrimidines and Pyrazoles: Classes of compounds with diverse biological activities.

Fused Heterocyclic Systems: Through intramolecular cyclization or multi-component reactions. rsc.org

Derivatization Studies: Further functionalization of the this compound scaffold could lead to new chemical entities with unique properties.

N-Alkylation/Arylation: Modifying the butylamino group can tune the electronic and steric properties of the molecule.

Reaction at the C-2 Position: The nucleophilic vinylic carbon can react with various electrophiles.

Precolumn Derivatization: Amine-containing reagents can be used for derivatization in analytical applications, such as tagging carboxyl groups for LC-MS/MS analysis. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one, and how can reaction parameters be optimized to improve yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous compounds like 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, a nucleophilic attack of the amine group on a pre-functionalized cyclohexenone core is employed . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Catalysis : Base catalysts (e.g., DABCO) facilitate deprotonation of the amine, promoting nucleophilicity .
  • Temperature : Reflux conditions (e.g., 80–100°C) are often required to overcome activation barriers .
  • Purification : Recrystallization from DMF-methanol mixtures effectively isolates the product .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of the butylamino group (δ ~2.5–3.5 ppm for NH and adjacent CH2) and the cyclohexenone ring (δ ~5.5–6.5 ppm for enone protons) .
  • X-ray crystallography : Programs like SHELXL or ORTEP-III resolve stereochemistry and verify hydrogen-bonding interactions . For example, anisotropic displacement parameters in ORTEP diagrams clarify conformational flexibility .
  • Mass spectrometry : High-resolution MS (e.g., HPLC-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational tools like DFT or crystallographic software resolve contradictions in pharmacological activity data for this compound?

Contradictions in bioactivity (e.g., varying IC50 values across assays) may arise from differences in target binding modes or assay conditions. Methodological approaches include:

  • Docking studies : Use software like AutoDock or Schrödinger to model interactions with biological targets (e.g., enzymes), focusing on the enone moiety’s electrophilicity and the butylamino group’s hydrogen-bonding potential .
  • Crystallographic analysis : Mercury CSD’s packing similarity tool identifies conserved binding motifs across structural analogs, aiding mechanistic hypotheses .
  • SAR studies : Compare activity data for halogenated analogs (e.g., 4-bromo vs. 4-chloro derivatives) to assess substituent effects on potency .

Q. What experimental strategies can elucidate the role of the butylamino substituent in modulating reactivity and biological activity?

  • Protonation state analysis : pH-dependent NMR studies (e.g., in D2O/CD3OD) determine the amine’s basicity, which influences its ability to act as a hydrogen-bond donor .
  • Kinetic studies : Monitor reaction rates of the enone group with nucleophiles (e.g., glutathione) under varying conditions to assess electrophilicity .
  • Isosteric replacement : Synthesize analogs with bulkier substituents (e.g., tert-butyl) to evaluate steric effects on target binding .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use high-throughput crystallization trials with solvents of differing polarity (e.g., ethanol vs. ethyl acetate).
  • Additive screening : Small molecules (e.g., crown ethers) may stabilize crystal lattice interactions .
  • Temperature gradients : Slow cooling from saturated solutions promotes ordered crystal growth .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing contradictory biological assay data involving this compound?

  • Multivariate analysis : Principal Component Analysis (PCA) identifies outliers or assay-specific variables (e.g., buffer pH, incubation time) .
  • Dose-response curves : Fit data to Hill equations to compare efficacy (Emax) and potency (EC50) across studies .
  • Meta-analysis : Pool data from analogs (e.g., halogenated derivatives) to identify trends in substituent effects .

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .
  • In-line monitoring : ReactIR or HPLC tracks intermediate formation, enabling real-time adjustments .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like oligomerization .

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Reactant of Route 1
3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(Butylamino)-5,5-dimethylcyclohex-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.